molecular formula C22H26N2O3 B5500937 4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one

Cat. No. B5500937
M. Wt: 366.5 g/mol
InChI Key: AOHBZDXZKYDKPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one involves complex chemical reactions. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate and its crystal structure was explored by Yeong et al. (2018), highlighting the importance of hydrogen bonds in the crystal packing of such compounds (Yeong, Chia, Quah, & Tan, 2018). Similarly, Zhu et al. (2023) developed a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one, demonstrating an efficient preparation process for such compounds (Zhu, Yu, Liu, Liu, Zhao, Zhang, Xia, & Li, 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been a focus of several studies. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)-ethyl]-2H-1-benzopyran-2-one was determined, revealing insights into the keto form and asymmetric centers of these molecules (Manolov & Maichle‐Moessmer, 2007).

Chemical Reactions and Properties

Various chemical reactions and properties of similar compounds have been explored in the literature. For instance, Gomaa (2011) discussed the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl) -amidines with tetrachloro-1,2-benzoquinone, leading to new benzoquinones and acetamidines (Gomaa, 2011).

Physical Properties Analysis

The physical properties, such as crystal structure and packing, are crucial for understanding these compounds. Yeong et al. (2018) provided valuable insights into the physical properties through the study of crystal structures and hydrogen bonding (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of related compounds are diverse and complex. For example, Hirokawa et al. (2002) investigated benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid derivatives, revealing significant information about binding affinity and receptor interactions, which are crucial aspects of chemical properties (Hirokawa, Harada, Yoshikawa, Yoshida, & Kato, 2002).

Scientific Research Applications

  • Synthesis Techniques and Spectral Analysis : Research has been conducted on synthesizing novel compounds, such as 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones, through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines. These studies aim to explore the formation of new compounds and their structures through elemental analysis and spectral data, potentially leading to the discovery of new materials or drugs with unique properties (Gomaa, 2011).

  • Exploring Novel Derivatives for Biological and Pharmacological Activity : Another area of research involves the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. These efforts aim to generate a library of bis-functionalized pyrido-1,4-diazepines, potentially offering a pathway to discovering new bioactive compounds. Such studies are crucial for identifying new molecules that could serve as leads in drug development, showcasing the importance of synthetic chemistry in pharmaceutical research (El Bouakher et al., 2013).

  • Crystallography and Molecular Docking : Further research has extended into the crystallography and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These studies are aimed at understanding the molecular stabilities, conformational analyses, and the anti-cancer properties of these compounds. Such research provides insights into how these compounds interact with biological targets, which is essential for the design of new therapeutic agents with enhanced efficacy and specificity (Karayel, 2021).

properties

IUPAC Name

4-benzyl-3-ethyl-1-(2-methoxybenzoyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-18-16-23(22(26)19-11-7-8-12-20(19)27-2)14-13-21(25)24(18)15-17-9-5-4-6-10-17/h4-12,18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHBZDXZKYDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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